(R)-3-Ethylmorpholine

描述

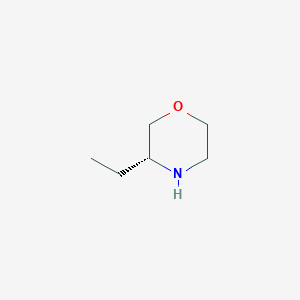

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWQBSRIAGTJT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558194 | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-05-7 | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Ethylmorpholine: A Comprehensive Technical Guide for Scientific Professionals

Foreword: The Ascendancy of Chiral Morpholines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, celebrated for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1][2] Its inherent conformational flexibility, coupled with the hydrogen bond accepting capabilities of its oxygen and nitrogen atoms, allows for intricate and high-affinity interactions with biological targets.[3] The introduction of chirality to this versatile heterocycle, particularly at the C-3 position, opens up new vectors in chemical space, enabling the precise stereochemical control crucial for potent and selective pharmacological activity. This guide provides an in-depth exploration of (R)-3-Ethylmorpholine , a valuable chiral building block, offering insights into its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemical Integrity

This compound is a saturated heterocyclic compound characterized by a six-membered morpholine ring substituted with an ethyl group at the third position. The "(R)" designation signifies the specific stereochemical configuration at the chiral center (C-3), which is of paramount importance for its interaction with chiral biological systems.

The IUPAC name for this compound is (3R)-3-ethylmorpholine.[4] Its chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

The morpholine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The stereochemistry at C-3 dictates the spatial orientation of the ethyl group, which in turn influences the molecule's overall shape and how it presents its pharmacophoric features to a target protein.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 74572-05-7 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (3R)-3-ethylmorpholine |

| InChI | InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |

| InChIKey | JBQWQBSRIAGTJT-ZCFIWIBFSA-N |

| SMILES | CC[C@@H]1COCCN1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [Generic observation] |

| Boiling Point | 160.6 ± 15.0 °C at 760 mmHg | [Generic data] |

| Density | 0.878 ± 0.06 g/cm³ | [Generic data] |

| Flash Point | 54.2 ± 9.8 °C | [Generic data] |

| Solubility | Soluble in water and common organic solvents | [Generic data] |

| pKa | (Predicted) ~8.5-9.5 (for the protonated amine) | [Estimated based on morpholine] |

| LogP | 0.4 | [4] |

The presence of the nitrogen and oxygen atoms makes this compound a polar molecule with the capacity for hydrogen bonding, contributing to its solubility in protic solvents. The ethyl group adds a degree of lipophilicity, as reflected in its LogP value.

Synthesis and Purification

The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol, which is critical for the synthesis of chirally pure compounds like this compound.

General Synthetic Strategies

The construction of the morpholine ring generally involves the formation of two key bonds: a C-N bond and a C-O bond. Common approaches for the synthesis of 3-substituted morpholines often start from chiral precursors.

One prevalent strategy involves the cyclization of a chiral amino alcohol derivative. For instance, a chiral amino alcohol can be N-protected and then O-alkylated with a two-carbon electrophile bearing a leaving group. Subsequent deprotection and intramolecular cyclization can yield the desired morpholine.

Caption: A generalized synthetic workflow for 3-substituted morpholines.

More advanced methods, such as palladium-catalyzed carboamination reactions, have also been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[5]

Exemplary Synthetic Protocol (Conceptual)

Step 1: N-Protection of (R)-2-aminobutanol

-

To a solution of (R)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Electrophile

-

To a solution of the N-protected amino alcohol in an aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl group.

-

Add a suitable two-carbon electrophile with a good leaving group (e.g., 2-bromoethanol or ethylene oxide).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the product by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

-

Deprotect the nitrogen atom under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group).

-

Neutralize the resulting ammonium salt with a base.

-

Induce intramolecular cyclization, which may occur spontaneously upon deprotection or may require heating or the use of a suitable catalyst to facilitate the ring-closing reaction.

-

Purify the final product, this compound, by distillation or column chromatography to achieve high purity.

Purification and Characterization

Purification of this compound is typically achieved through distillation under reduced pressure or by flash column chromatography on silica gel. The purity and identity of the compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the ethyl substituent. The protons on the carbons adjacent to the electronegative oxygen atom (C-2 and C-6) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C-3 and C-5).[7]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

CH₃ (ethyl): Triplet, ~0.9-1.1 ppm

-

CH₂ (ethyl): Quartet, ~1.4-1.6 ppm

-

C5-H and C6-H: Multiplets, ~2.5-3.0 ppm

-

C2-H and C3-H: Multiplets, ~3.5-4.0 ppm

-

NH: Broad singlet, variable chemical shift depending on concentration and solvent

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

CH₃ (ethyl): ~10-15 ppm

-

CH₂ (ethyl): ~25-30 ppm

-

C5: ~45-50 ppm

-

C3: ~55-60 ppm

-

C2 and C6: ~65-70 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[10][12][13][14][15]

Expected IR Absorption Bands:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹

-

C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹

-

C-O stretch (ether): A strong, characteristic absorption in the region of 1050-1150 cm⁻¹

-

N-H bend: An absorption in the region of 1590-1650 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern will likely involve the loss of the ethyl group and cleavage of the morpholine ring.[8][11][16]

Expected Fragmentation Peaks:

-

m/z = 115: Molecular ion (M⁺)

-

m/z = 86: Loss of the ethyl group ([M-C₂H₅]⁺)

-

m/z = 57: A common fragment for morpholine derivatives

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Drug Development

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and the introduction of a chiral center at the 3-position provides an opportunity to develop highly selective and potent therapeutic agents.[17][18] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential pharmacological activity.

The presence of the 3-alkyl substituent can influence the binding affinity and selectivity of a drug molecule for its target protein.[5] For example, the ethyl group can engage in hydrophobic interactions within a binding pocket, while the stereochemistry at C-3 ensures a precise orientation of the rest of the molecule for optimal interaction with the receptor.

While specific examples of marketed drugs containing the this compound fragment are not readily identifiable, the broader class of 3-substituted morpholines has been explored in the development of various therapeutic agents, including:

-

Anticancer agents: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[18][19]

-

Central Nervous System (CNS) active drugs: The physicochemical properties of the morpholine ring often contribute to good blood-brain barrier permeability, making it a suitable scaffold for CNS-targeted drugs.[3]

-

Antiviral and antimicrobial agents: The morpholine nucleus is found in several compounds with demonstrated activity against viruses and bacteria.

The synthetic accessibility of this compound and the ability to further functionalize the nitrogen atom make it a versatile starting material for the creation of libraries of chiral compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on the safety data for morpholine and its derivatives, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4]

It is expected to be a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation or burns. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and the versatile reactivity of the morpholine ring make it a valuable tool for the synthesis of novel, enantiomerically pure compounds with the potential for a wide range of pharmacological activities. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as outlined in this guide, is essential for its effective application in the pursuit of new and improved therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. N-Ethylmorpholine [webbook.nist.gov]

- 9. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]

- 10. N-Ethylmorpholine [webbook.nist.gov]

- 11. Morpholine [webbook.nist.gov]

- 12. N-Ethylmorpholine(100-74-3) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-Ethylmorpholine

CAS Number: 74572-05-7

Abstract

This technical guide provides a comprehensive overview of (R)-3-Ethylmorpholine, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into the stereoselective synthesis, physicochemical properties, analytical methodologies, and potential applications of the (R)-enantiomer of 3-ethylmorpholine, offering field-proven insights and detailed protocols to facilitate its use in research and development.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and act as a hydrogen bond acceptor, all of which are critical parameters in drug design.[4] Furthermore, the non-planar, chair-like conformation of the morpholine ring can provide a rigid scaffold to orient pharmacophoric elements for optimal interaction with biological targets.[1]

The introduction of a chiral center, as in this compound, adds a crucial dimension to its utility. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, the ability to synthesize and characterize enantiomerically pure compounds is paramount in modern drug discovery. This guide focuses specifically on the (R)-enantiomer of 3-ethylmorpholine, a valuable building block for the synthesis of complex chiral molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders where morpholine-containing drugs have shown considerable promise.[1][6][7][8][9]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74572-05-7 | |

| Molecular Formula | C₆H₁₃NO | [10] |

| Molecular Weight | 115.17 g/mol | [10] |

| Appearance | Colorless liquid | [11] |

| Odor | Fishy, ammonia-like | [11] |

| Boiling Point | 160.6 ± 15.0 °C (at 760 Torr) | |

| Density | 0.878 ± 0.06 g/cm³ (at 20 °C) | |

| Flash Point | 54.2 ± 9.8 °C | |

| Solubility | Soluble in water (149 g/L at 25 °C) |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.4 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

| Rotatable Bond Count | 1 | [10] |

| Topological Polar Surface Area | 21.3 Ų | [10] |

| Exact Mass | 115.099714 g/mol | [10] |

Stereoselective Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge and a topic of considerable research.[6] While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and scientifically sound approach can be proposed based on established methodologies for the synthesis of chiral morpholines from amino alcohols.[12][13]

The most logical and widely practiced strategy involves the cyclization of a chiral N-substituted-2-amino alcohol. For the synthesis of this compound, the ideal starting material is the commercially available (R)-2-aminobutan-1-ol.

Diagram 1: Proposed Enantioselective Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

This protocol is a representative, logical synthesis based on common organic chemistry transformations for preparing substituted morpholines.[6][12][13] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.

Step 1: N-Protection of (R)-2-aminobutan-1-ol

-

To a solution of (R)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: O-Alkylation with 2-Chloroethanol

-

In a flask equipped with a reflux condenser, dissolve the N-Boc protected (R)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or THF.

-

Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Add 2-chloroethanol (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

-

Dissolve the crude O-alkylated intermediate in a solvent such as 1,4-dioxane or methanol.

-

Add a strong acid, for example, a 4M solution of HCl in dioxane or concentrated HCl.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the deprotection and cyclization by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography on silica gel to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Spectroscopic Analysis

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Morpholine Ring Protons: A series of complex multiplets between δ 2.5 and 4.0 ppm.

-

Protons on carbons adjacent to the oxygen (C2-H and C6-H) are expected to be downfield (δ ~3.5-3.9 ppm).[14]

-

Protons on carbons adjacent to the nitrogen (C5-H) and the proton on the chiral center (C3-H) will be further upfield.

-

-

Ethyl Group Protons:

-

A triplet corresponding to the methyl group (CH₃) around δ 0.9-1.1 ppm.

-

A quartet or multiplet for the methylene group (CH₂) around δ 1.4-1.7 ppm.

-

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Morpholine Ring Carbons:

-

Carbons adjacent to the oxygen (C2 and C6) are expected around δ 67-75 ppm.[14]

-

The carbon adjacent to the nitrogen (C5) and the chiral carbon (C3) will be in the range of δ 45-60 ppm.

-

-

Ethyl Group Carbons:

-

The methyl carbon (CH₃) is expected at approximately δ 10-15 ppm.

-

The methylene carbon (CH₂) will likely appear around δ 25-30 ppm.

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 116.1.

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.

Proposed Chiral Gas Chromatography (GC) Method:

Chiral GC is a powerful technique for separating volatile enantiomers.[8][9]

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the enantiomers. A starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C.

-

Derivatization: For improved resolution and peak shape, derivatization of the secondary amine with an achiral reagent like trifluoroacetic anhydride may be beneficial.[9]

Diagram 2: Chiral GC Analysis Workflow

Caption: Workflow for determining the enantiomeric excess of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[2][3][4] The introduction of a 3-ethyl group in a specific stereochemical orientation ((R)-configuration) can provide a vector for exploring chemical space and achieving specific interactions with biological targets.

While specific drugs containing the this compound scaffold are not prominently reported in the reviewed literature, its value lies as a chiral building block for the synthesis of more complex molecules. Its potential applications can be inferred from the roles of other substituted morpholines in medicine:

-

Central Nervous System (CNS) Agents: Many CNS-active drugs contain a morpholine ring, which can aid in crossing the blood-brain barrier and interacting with neurotransmitter receptors.[1][6][7][8][9] this compound could serve as a key intermediate in the synthesis of novel antidepressants, anxiolytics, or antipsychotics.

-

Enzyme Inhibitors: The morpholine ring can act as a pharmacophore that fits into the active site of enzymes. The stereochemistry at the 3-position can be critical for achieving high potency and selectivity.

-

Anticancer Agents: Some morpholine derivatives have shown promise as anticancer agents by targeting various signaling pathways.[4]

The (R)-3-ethyl group can provide a lipophilic interaction point or a handle for further chemical modification to optimize the binding affinity and selectivity of a lead compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for morpholine and other alkylmorpholines, it should be handled with appropriate precautions.[12][13]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Flammability: Morpholine and its derivatives are often flammable liquids. Keep away from heat, sparks, and open flames.

Hazard Identification (based on related compounds):

-

May be harmful if swallowed or in contact with skin.[10]

-

May cause skin and eye irritation or burns.[10]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached through the stereoselective cyclization of (R)-2-aminobutan-1-ol. The morpholine scaffold, with its favorable physicochemical properties, combined with the stereodefined ethyl group, offers a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific pharmacological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review... - Pergamos [pergamos.lib.uoa.gr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-ethylmorpholine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-ethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to offer practical insights into the compound's characteristics, handling, and analytical assessment. The guide covers molecular structure, physicochemical parameters, reactivity, and safety protocols. Furthermore, it includes detailed, field-proven experimental methodologies for purity analysis via gas chromatography, providing a self-validating framework for laboratory application.

Introduction

3-Ethylmorpholine is a substituted morpholine derivative, a class of heterocyclic amines that are integral to numerous applications in organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The addition of an ethyl group at the 3-position introduces a chiral center and modifies the steric and electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Understanding the fundamental physical and chemical properties of 3-ethylmorpholine is paramount for its effective use as a reagent, building block, or solvent in research and development settings. This guide aims to provide an in-depth, practical resource by not only listing these properties but also explaining their relevance and offering validated protocols for its characterization.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems.

-

Chemical Name: 3-ethylmorpholine

-

Synonyms: (R)-3-Ethylmorpholine, (S)-3-Ethylmorpholine (for enantiomers)

-

CAS Number: 55265-24-2 (for the racemic mixture)[3][4][5]; 74572-05-7 (for (3R)-3-ethylmorpholine)[6]

-

Structure:

(Simplified SMILES representation: CCC1COCCN1)[4]

The presence of both an ether linkage and a secondary amine within the six-membered ring makes 3-ethylmorpholine a versatile compound. The nitrogen atom provides a basic center, crucial for its role as a catalyst or in acid-base reactions, while the overall structure imparts a degree of polarity.

Physical and Chemical Properties

The physical and chemical data of 3-ethylmorpholine are essential for predicting its behavior in various solvents, reaction conditions, and purification processes. These properties are summarized in the table below.

| Property | Value | Source(s) | Significance in Application |

| Appearance | Colorless liquid | [7][8] | Indicates purity; deviations may suggest contamination or degradation. |

| Odor | Fishy, ammonia-like | [7][8] | Important for handling and safety; strong odor necessitates use in well-ventilated areas. |

| Boiling Point | 160.6 ± 15.0 °C at 760 mmHg | [3][6] | Key parameter for distillation-based purification and for selecting appropriate reaction temperatures. |

| Density | ~0.9 g/cm³ | [3] | Necessary for converting between mass and volume for reagent measurement. |

| Solubility | Soluble in water (149 g/L at 25 °C) and many organic solvents (e.g., ethanol, ether).[6][7][9] | High solubility in diverse solvents makes it a versatile reagent and easy to work with in various reaction media. | |

| pKa (conjugate acid) | 7.67 - 7.70 | [8][10][11] | Defines its basicity. Critical for its use as a base catalyst and for predicting its ionization state in physiological media, which affects drug absorption and distribution. |

| Flash Point | 54.2 ± 9.8 °C | [3][6] | A key safety metric indicating the temperature at which it can form an ignitable mixture with air. It is classified as a combustible/flammable liquid.[4] |

| Refractive Index (n20/D) | ~1.414 - 1.441 | [3][12] | A quick and non-destructive method for verifying the identity and purity of a liquid sample. |

| LogP | -0.06 to 0.64 | [3][5][13] | Indicates its lipophilicity. A low LogP value suggests good water solubility, which is often desirable for pharmaceutical compounds to ensure bioavailability. |

Reactivity and Stability

-

Basicity: As a secondary amine with a pKa of approximately 7.70, 3-ethylmorpholine is a moderately strong organic base.[10][11] This allows it to serve as an effective acid scavenger or base catalyst in a variety of organic reactions, such as condensations, eliminations, and polymerizations.

-

Stability: The compound is generally stable under normal conditions but may be sensitive to air and light.[14] It is incompatible with strong oxidizing agents (perchlorates, nitrates) and strong acids, with which it can react vigorously.[15]

-

Reactivity: The secondary amine nitrogen is nucleophilic and can undergo common amine reactions, including alkylation, acylation, and sulfonylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The synthesis of substituted morpholines often involves reactions of vicinal amino alcohols or the cyclization of aminoalkyne substrates.[16][17]

Spectroscopic Data for Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 3-ethylmorpholine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a triplet and quartet for the ethyl group, and complex multiplets for the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For 3-ethylmorpholine, characteristic peaks would include C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹, C-O-C stretching (ether) around 1100 cm⁻¹, and N-H bending/stretching vibrations, although the N-H stretch for a secondary amine can sometimes be weak or broad.[19][20]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 115).[21] The fragmentation pattern provides further structural confirmation, with common fragments arising from the loss of the ethyl group or cleavage of the morpholine ring.[22]

Applications in Research and Drug Development

The morpholine moiety is a valuable component in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles.[1]

-

Scaffold and Building Block: 3-Ethylmorpholine serves as a versatile chiral building block for synthesizing complex molecules. Its stereocenter can be crucial for achieving specific interactions with biological targets.

-

Catalyst and Reagent: Its basicity makes it useful as a catalyst in the production of polyurethane foams and as a reagent in organic synthesis.[12]

-

Solvent: Due to its polarity and ability to dissolve a range of compounds, it can be used as a reaction solvent.[9]

-

Improving Pharmacokinetics: In drug design, the morpholine ring is frequently used to enhance water solubility and metabolic stability, which can lead to improved oral bioavailability and a better safety profile.[2] For instance, it is found in drugs targeting CNS disorders.[1]

Safety and Handling

Proper handling of 3-ethylmorpholine is crucial due to its hazardous properties.

-

Hazards: 3-Ethylmorpholine is classified as a corrosive and flammable liquid.[4] It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[4][13] Inhalation may cause respiratory irritation.[13][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15][23] Keep containers tightly closed and protect from air and light.[14][23] It should be stored separately from incompatible materials like strong oxidizing agents and acids.[15][23]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][24] If inhaled, move to fresh air.[24] If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical attention.[13][24]

Experimental Protocols

The following section provides a detailed, validated protocol for a common analytical task: determining the purity of 3-ethylmorpholine using gas chromatography.

Protocol: Purity Analysis of 3-Ethylmorpholine by Gas Chromatography (GC)

Causality: Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like 3-ethylmorpholine. The choice of a base-deactivated column is critical. Amines are highly active and can adsorb to acidic sites on standard silica columns, leading to poor peak shape (tailing) and inaccurate quantification.[25] A base-deactivated column minimizes these interactions, ensuring sharp, symmetrical peaks for reliable analysis.[25][26]

Workflow Diagram:

Caption: Workflow for GC Purity Analysis of 3-Ethylmorpholine.

Methodology:

-

Materials & Reagents:

-

3-Ethylmorpholine sample

-

Acetonitrile (or other suitable solvent), HPLC grade[26]

-

GC vials and caps

-

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Split/Splitless Inlet.

-

GC Column: A base-deactivated column suitable for amines, such as an Agilent CP-Sil 13 CB or equivalent.[26]

-

-

GC Conditions (Example):

-

Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness)[26]

-

Carrier Gas: Helium at a constant flow rate.[26]

-

Inlet Temperature: 250 °C[27]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (adjust as needed to avoid detector saturation)

-

Oven Program:

-

Detector: FID

-

Detector Temperature: 275 °C[26]

-

-

Sample Preparation:

-

Accurately prepare a solution of the 3-ethylmorpholine sample at approximately 1000 ppm (0.1% v/v) in acetonitrile.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL GC vial.

-

-

Analysis Procedure:

-

Equilibrate the GC system until a stable baseline is achieved.

-

Inject 1 µL of the prepared sample solution into the GC.

-

Start the data acquisition using the specified oven program. The total run time will be approximately 26 minutes.

-

-

Data Analysis & Interpretation (Self-Validation):

-

Integrate all peaks in the resulting chromatogram.

-

The primary peak should correspond to 3-ethylmorpholine.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of 3-ethylmorpholine peak / Total area of all peaks) x 100

-

-

Trustworthiness Check: The peak for 3-ethylmorpholine should be sharp and symmetrical. The presence of significant tailing may indicate an issue with column deactivation or system inertness.[28] The presence of other peaks indicates impurities, which should be identified if possible (e.g., starting materials, by-products). For a high-purity sample, the area percent should be ≥97%.

-

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Ethylmorpholine | CAS#:55265-24-2 | Chemsrc [chemsrc.com]

- 4. 3-Ethylmorpholine | C6H13NO | CID 14267782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hit2Lead | 3-ethylmorpholine | CAS# 55265-24-2 | MFCD09054774 | BB-4021665 [hit2lead.com]

- 6. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]

- 7. chembk.com [chembk.com]

- 8. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 12. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. uccaribe.edu [uccaribe.edu]

- 15. nj.gov [nj.gov]

- 16. Morpholine synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. N-Ethylmorpholine(100-74-3) 1H NMR spectrum [chemicalbook.com]

- 19. N-Ethylmorpholine [webbook.nist.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. N-Ethylmorpholine [webbook.nist.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. chemstock.ae [chemstock.ae]

- 24. 3-Ethylmorpholine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 25. gcms.labrulez.com [gcms.labrulez.com]

- 26. agilent.com [agilent.com]

- 27. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Chiral 3-Substituted Morpholines: Strategies and Methodologies for Drug Discovery and Development

Introduction: The Privileged Scaffold of Chiral 3-Substituted Morpholines

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and hydrogen bond accepting capability, make it an attractive component in drug design. When substituted at the 3-position with a defined stereochemistry, the chiral morpholine unit introduces a critical three-dimensional element that can significantly enhance potency and selectivity for biological targets. This guide provides an in-depth exploration of the core synthetic pathways to access these valuable chiral building blocks, offering field-proven insights for researchers and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral center at the C3 position of the morpholine ring can be achieved through several distinct strategies. The choice of pathway is often dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements. This guide will focus on three principal and highly effective approaches: Catalytic Asymmetric Synthesis, Chiral Pool Synthesis, and Diastereoselective Synthesis.

Catalytic Asymmetric Synthesis: The Power of Enantioselective Transformations

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches to chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. A notable advancement in this area is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[1][2]

Causality Behind the Experimental Choice:

This one-pot approach is highly efficient as it avoids the isolation and purification of intermediates, saving time and resources. The choice of a titanium catalyst for the initial hydroamination and a Ruthenium-based Noyori-Ikariya catalyst for the subsequent asymmetric transfer hydrogenation is critical. The Ti-catalyst effectively facilitates the cyclization of the aminoalkyne to a cyclic imine. The subsequent reduction is then performed with the well-established Ru-catalyst, renowned for its high enantioselectivity in the reduction of imines. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the Ruthenium catalyst are crucial for achieving high enantiomeric excesses.[1] This insight into the reaction mechanism allows for a predictable generation of the desired stereoisomer.

Experimental Protocol: Enantioselective Synthesis of 3-Substituted Morpholines

Reaction: Tandem Hydroamination and Asymmetric Transfer Hydrogenation of an Ether-Containing Aminoalkyne.

Step-by-Step Methodology:

-

Hydroamination: To a solution of the ether-containing aminoalkyne substrate in an appropriate anhydrous solvent (e.g., toluene), add the bis(amidate)bis(amido)Ti catalyst.

-

Heat the reaction mixture to facilitate the intramolecular hydroamination, leading to the formation of the corresponding cyclic imine intermediate. Monitor the reaction progress by TLC or LC-MS.

-

Asymmetric Transfer Hydrogenation: After the formation of the cyclic imine is complete, cool the reaction mixture.

-

To the same pot, add the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source, such as formic acid/triethylamine azeotrope.

-

Stir the reaction mixture at room temperature until the reduction of the imine is complete.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the chiral 3-substituted morpholine.

Data Presentation: Substrate Scope and Enantioselectivity

| Entry | R-Group on Alkyne | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | >95 |

| 2 | 4-Chlorophenyl | 82 | >95 |

| 3 | 2-Thienyl | 78 | >95 |

| 4 | Cyclohexyl | 75 | >95 |

Data is representative and compiled from literature reports.[1]

Visualization: Catalytic Asymmetric Synthesis Pathway

Caption: Tandem hydroamination and asymmetric transfer hydrogenation.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes.[3][4][5] This strategy utilizes these compounds as starting materials, preserving their inherent chirality throughout the synthetic sequence to produce the target chiral molecule.[3] The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is a prime example of this approach.[6][7]

Causality Behind the Experimental Choice:

Starting from a known chiral molecule, such as an enantiopure amino alcohol derived from an amino acid, provides a robust and reliable method to ensure the absolute stereochemistry of the final product.[8] The key step in this particular strategy is a Palladium-catalyzed carboamination reaction. This reaction is chosen for its ability to form the C-N and C-C bonds necessary to construct the morpholine ring in a stereocontrolled manner. The reaction mechanism is thought to proceed through a syn-aminopalladation via a boat-like transition state, which accounts for the observed cis-stereochemistry of the product.[6]

Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine

Reaction: Pd-catalyzed Carboamination of an O-Allyl Ethanolamine Derivative.

Step-by-Step Methodology:

-

Substrate Synthesis: a. Protect a commercially available enantiopure amino alcohol (e.g., with a Boc group). b. Treat the N-protected amino alcohol with a base (e.g., NaH) and allyl bromide to form the corresponding O-allyl ether. c. Deprotect the amine and perform an N-arylation or N-alkenylation to install the desired group on the nitrogen.

-

Pd-catalyzed Carboamination: a. To a solution of the O-allyl ethanolamine derivative in an appropriate solvent (e.g., dioxane), add a Pd(0) catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., P(o-tol)₃). b. Add an aryl or alkenyl bromide and a base (e.g., Cs₂CO₃). c. Heat the reaction mixture until the starting material is consumed.

-

Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the enantiopure cis-3,5-disubstituted morpholine.

Visualization: Chiral Pool Synthesis Workflow

Caption: Synthesis from enantiopure amino acids.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

Diastereoselective reactions are employed when a molecule already contains a chiral center, and the goal is to introduce a new one with a specific relative stereochemistry. A variety of methods have been developed for the diastereoselective synthesis of substituted morpholines.[9][10][11] One innovative approach involves the reaction of a tosyl-oxazetidine with α-formyl carboxylates.[9][10]

Causality Behind the Experimental Choice:

This method is noteworthy for its cascade reaction sequence initiated by a simple base. The tosyl-oxazetidine serves as a novel umpoled synthon. The diastereoselectivity of the reaction is governed by steric and electronic factors in the morpholine ring intermediates. Specifically, the developing substituents arrange themselves to avoid pseudo A¹,³ strain between the C3-substituent and the N-tosyl group, and the stereochemistry at C2 is influenced by the anomeric effect.[9] This leads to a predictable diastereomeric outcome.

Experimental Protocol: Diastereoselective Synthesis of Morpholine Hemiaminals

Reaction: Base-catalyzed Cascade Reaction of Tosyl-oxazetidine and an α-Formyl Carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, dissolve the tosyl-oxazetidine and the α-formyl carboxylate in a suitable solvent such as 1,4-dioxane.

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.

-

Reaction Progress: Stir the reaction at room temperature overnight. The base promotes a cascade sequence that forms the morpholine hemiaminal.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of morpholine hemiaminals can often be separated by column chromatography.

Data Presentation: Diastereomeric Ratios in Morpholine Hemiaminal Synthesis

| Entry | R-Group on Formyl Ester | Base | Diastereomeric Ratio (d.r.) |

| 1 | Methyl | K₂CO₃ | 3:1 |

| 2 | Ethyl | K₂CO₃ | 2.5:1 |

| 3 | Isopropyl | K₂CO₃ | 4:1 |

Data is representative and compiled from literature reports.[9]

Visualization: Diastereoselective Ring Formation

Caption: Diastereoselective cascade reaction.

Conclusion and Future Outlook

The synthesis of chiral 3-substituted morpholines is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. The methodologies presented herein—catalytic asymmetric synthesis, chiral pool synthesis, and diastereoselective approaches—provide a powerful toolkit for accessing a wide array of these valuable compounds. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable synthetic routes. Emerging areas such as chemo-enzymatic methods and multi-component reactions are poised to further expand the accessibility of complex and diverse chiral morpholines, accelerating the discovery of new therapeutics.[12][13]

References

- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. may.chem.uh.edu [may.chem.uh.edu]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. baranlab.org [baranlab.org]

- 9. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-Ethylmorpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Ethylmorpholine, a chiral morpholine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of published spectroscopic data for the specific (R)-enantiomer, this guide presents representative data for the closely related N-ethylmorpholine and 3-ethylmorpholine structures. The principles of spectral interpretation and data acquisition detailed herein are directly applicable to this compound. This document offers in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and expert interpretation of the spectral features.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and IR spectra, are primarily based on data available for N-ethylmorpholine and general principles of spectroscopy for morpholine derivatives. While the core spectral features are expected to be highly similar to this compound, minor variations in chemical shifts and peak shapes may exist. The mass spectrometry fragmentation analysis is a theoretical pathway based on established principles. For definitive characterization, it is imperative to acquire experimental data on a verified sample of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a chiral center at the 3-position, as in this compound, adds a layer of stereochemical complexity that can be critical for biological activity and selectivity.

Unambiguous structural elucidation and confirmation of stereochemical integrity are paramount in the development of chiral molecules for pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. For chiral molecules, NMR can also be used to assess enantiomeric purity, often with the use of chiral solvating or derivatizing agents.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

-

Mass Spectrometry (MS) provides information about the molecular weight of the compound and can reveal structural details through the analysis of its fragmentation patterns.

This guide will delve into the theoretical and practical aspects of utilizing these techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the morpholine ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet (t) | ~7.5 |

| -CH₂- (ethyl) | ~1.4 - 1.6 | Multiplet (m) | - |

| H-3 (morpholine) | ~2.8 - 3.0 | Multiplet (m) | - |

| H-2ax, H-6ax (morpholine) | ~3.5 - 3.7 | Multiplet (m) | - |

| H-2eq, H-6eq (morpholine) | ~3.8 - 4.0 | Multiplet (m) | - |

| H-5ax, H-5eq (morpholine) | ~2.5 - 2.8 | Multiplet (m) | - |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. The predicted chemical shifts are based on the analysis of related morpholine structures. The complexity of the morpholine ring proton signals arises from diastereotopicity and complex spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~10 - 15 |

| -CH₂- (ethyl) | ~25 - 30 |

| C-3 (morpholine) | ~55 - 60 |

| C-5 (morpholine) | ~45 - 50 |

| C-2 (morpholine) | ~70 - 75 |

| C-6 (morpholine) | ~65 - 70 |

Expertise & Experience: The chemical shifts of the morpholine ring carbons are highly diagnostic. The carbons adjacent to the oxygen atom (C-2 and C-6) are significantly deshielded and appear downfield, while the carbons adjacent to the nitrogen (C-3 and C-5) appear at a higher field.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from C-H, N-H, and C-O bonds. The spectrum presented is for N-ethylmorpholine, which is expected to have very similar vibrational modes to 3-ethylmorpholine.

Interpreted IR Spectral Data

Table 3: Key IR Absorption Bands for 3-Ethylmorpholine

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3300 - 3500 | N-H stretch (secondary amine) | Medium, sharp |

| ~2850 - 3000 | C-H stretch (alkane) | Strong |

| ~1450 - 1470 | C-H bend (alkane) | Medium |

| ~1115 | C-O-C stretch (ether) | Strong |

Trustworthiness: The presence of a strong absorption band around 1115 cm⁻¹ is highly characteristic of the C-O-C stretching vibration of the morpholine ring ether linkage. The N-H stretch of the secondary amine is also a key diagnostic peak, though its position and shape can be influenced by hydrogen bonding.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron ionization (EI) is a common technique that induces fragmentation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Ethylmorpholine

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

| 43 | [C₂H₅N]⁺ |

Authoritative Grounding: The fragmentation of morpholine derivatives is often initiated by cleavage alpha to the nitrogen atom or the oxygen atom. The loss of the ethyl group (m/z 86) is a highly probable fragmentation pathway.

Proposed Fragmentation Pathway

The major fragmentation pathway is expected to be the alpha-cleavage, leading to the loss of the ethyl group.

Visualization of Mass Spectrometry Fragmentation

Caption: Proposed EI fragmentation pathway for 3-Ethylmorpholine.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

MS Method:

-

The eluent from the GC is directed into the mass spectrometer.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with robust experimental protocols. While the provided data is based on closely related structures, the principles of analysis and interpretation are directly applicable. By following the methodologies outlined herein, researchers can confidently elucidate the structure and confirm the identity of this compound and other related morpholine derivatives, ensuring the scientific integrity of their work.

The Enigmatic Role of (R)-3-Ethylmorpholine in Chiral Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Ethylmorpholine, a chiral derivative of the versatile morpholine scaffold, presents a compelling yet sparsely documented profile within the domain of asymmetric synthesis. While the broader class of chiral morpholines has seen application as catalysts, auxiliaries, and key structural motifs in pharmacologically active molecules, the specific contributions and mechanistic underpinnings of the (R)-3-ethyl derivative remain largely uncharted in readily accessible scientific literature. This technical guide synthesizes the foundational principles of chiral synthesis—asymmetric catalysis, chiral auxiliaries, and chiral resolution—and contextualizes the potential, though currently underexplored, roles of this compound. Drawing parallels from documented applications of other chiral morpholine derivatives, this paper aims to provide a conceptual framework for researchers seeking to investigate the utility of this specific chiral building block.

Introduction: The Quest for Enantiopurity and the Morpholine Scaffold

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1] Three primary strategies are employed to achieve this: asymmetric synthesis, the use of chiral auxiliaries, and the resolution of racemic mixtures.[2]

The morpholine ring is a privileged heterocyclic motif found in numerous bioactive compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The introduction of chirality to the morpholine scaffold, as in this compound, opens avenues for its application in asymmetric transformations. While extensive research has been conducted on the synthesis of chiral morpholine derivatives, specific literature detailing the mechanism of action of this compound in chiral synthesis is notably scarce.[4][5] This guide, therefore, will extrapolate from established principles and related examples to illuminate its potential applications.

Potential Mechanisms of Action of this compound in Chiral Synthesis

Based on its structural features—a chiral center at the C-3 position and a basic nitrogen atom—this compound could theoretically function in several key roles within chiral synthesis.

As a Chiral Resolving Agent

One of the most established methods for separating enantiomers is through the formation of diastereomeric salts.[2] A racemic mixture of an acidic compound can be treated with an enantiomerically pure chiral base, like this compound, to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization.[6]

Mechanism of Diastereomeric Salt Resolution:

The fundamental principle of chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical and chemical properties.[7] In the context of this compound, its basic nitrogen can react with a racemic carboxylic acid to form two diastereomeric salts: [(R)-3-Ethylmorpholinium][(R)-Acid] and [(R)-3-Ethylmorpholinium][(S)-Acid].

The differing spatial arrangements of these diastereomeric salts lead to variations in their crystal lattice energies and solvation properties, resulting in different solubilities in a given solvent.[3] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with an acid or base regenerates the enantiomerically enriched acid and the chiral resolving agent.[8]

Experimental Workflow: Chiral Resolution of a Racemic Acid

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. quora.com [quora.com]

- 8. Chiral_resolution [chemeurope.com]

An In-depth Technical Guide to (R)-3-Ethylmorpholine: Synthesis, Properties, and Applications in Scientific Research

This guide provides a comprehensive technical overview of (R)-3-Ethylmorpholine, a chiral heterocyclic compound of increasing interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into its synthesis, physicochemical properties, potential pharmacological significance, analytical methodologies, and safety considerations, offering field-proven insights for its effective application in a research setting.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its unique structure, featuring both an ether and a secondary amine functional group, imparts a favorable balance of hydrophilicity and lipophilicity. This can lead to improved solubility, metabolic stability, and oral bioavailability of drug molecules.[3] Furthermore, the morpholine moiety can engage in crucial hydrogen bonding interactions with biological targets, contributing to the overall potency and selectivity of a compound.[4] The introduction of a chiral center, as in this compound, adds a layer of stereochemical complexity that can be pivotal for specific receptor interactions and biological activity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in experimental work.

| Property | Value | Reference |

| CAS Number | 74572-05-7 | [5] |

| Molecular Formula | C₆H₁₃NO | [5] |

| Molecular Weight | 115.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 160.6 ± 15.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [8] |

| Flash Point | 54.2 ± 9.8 °C | [5] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. | [9] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of Chiral 3-Substituted Morpholines

The asymmetric synthesis of 3-substituted morpholines is a key area of research, with several strategies developed to control the stereochemistry at the C3 position. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, general and adaptable methodologies for chiral 3-substituted morpholines have been reported.

One common and effective strategy involves the use of chiral starting materials, such as amino acids. For instance, serine enantiomers can serve as a chiral template for the construction of the morpholine ring.[7] Another approach is the enantioselective synthesis from aminoalkyne substrates through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[10]

Below is a generalized, conceptual workflow for the synthesis of a chiral 3-substituted morpholine, inspired by established synthetic strategies.

Caption: Conceptual workflow for the synthesis of chiral 3-substituted morpholines.

Representative Experimental Protocol (Adapted from analogous syntheses)

The following is a representative, hypothetical protocol for the synthesis of a chiral 3-substituted morpholine, illustrating the key steps and considerations. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Starting Material Preparation: Begin with a suitable N-protected chiral amino alcohol. The choice of protecting group is critical to prevent side reactions.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent cyclization step.

-

Intramolecular Cyclization: The N-protected amino alcohol with the activated hydroxyl group is treated with a base to induce intramolecular nucleophilic substitution, forming the morpholine ring.

-

Deprotection: The protecting group on the nitrogen is removed under appropriate conditions to yield the final chiral 3-substituted morpholine.

-

Purification: The crude product is purified using techniques such as column chromatography or distillation to obtain the desired compound in high purity.

Pharmacological Profile and Applications in Drug Discovery

The morpholine nucleus is a cornerstone in the design of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][11] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic (PK/PD) properties.[12]

Key Roles of the Morpholine Moiety in Drug Design:

-

PK/PD Modulation: The morpholine ring can improve a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier.[1]

-

Scaffolding: It can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.[1]

-

Direct Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the binding site of a receptor or enzyme.[2]

Caption: The role of chiral morpholine derivatives in the drug discovery pipeline.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of morpholine derivatives, a derivatization step is often employed to improve their volatility and chromatographic behavior.[13][14]

General GC-MS Protocol for Morpholine Analysis:

-

Derivatization: Morpholine, a secondary amine, can be reacted with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine derivative.[15]

-

Extraction: The derivatized analyte is extracted from the sample matrix using a suitable organic solvent, such as dichloromethane.

-

GC Separation: The extract is injected into a gas chromatograph equipped with an appropriate capillary column (e.g., a mid-polarity column like a TM-1701) for separation.[13]

-

MS Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.